Technical Monograph: 4-Amino-N-ethyl-N-isopropylaniline Hydrochloride (CAS 91215-79-1)
Technical Monograph: 4-Amino-N-ethyl-N-isopropylaniline Hydrochloride (CAS 91215-79-1)
Executive Summary
4-Amino-N-ethyl-N-isopropylaniline hydrochloride (CAS 91215-79-1) is a specialized N,N-dialkyl-p-phenylenediamine (PPD) derivative. Functioning primarily as a reducing agent and chromogenic substrate, it belongs to the class of compounds critical for oxidative coupling reactions in diagnostic assays (Trinder-type reactions) and photographic color development .
Structurally, the presence of the bulky isopropyl group distinguishes it from standard reagents like N,N-diethyl-p-phenylenediamine (DPD). This steric modification modulates the molecule's lipophilicity, oxidation potential, and the stability of its radical intermediates, making it a valuable candidate for systems requiring fine-tuned reaction kinetics or specific solubility profiles.
Part 1: Chemical Identity & Physicochemical Profile
This compound is an unsymmetrical PPD. The hydrochloride salt form ensures water solubility, while the N-alkyl substitutions determine its reactivity and interaction with couplers.
| Property | Specification / Description |
| Systematic Name | N-ethyl-N-isopropyl-benzene-1,4-diamine hydrochloride |
| CAS Number | 91215-79-1 |
| Molecular Formula | C₁₁H₁₈N₂ · xHCl (Typically Monohydrochloride: C₁₁H₁₉ClN₂) |
| Molecular Weight | ~214.73 g/mol (Monohydrochloride basis) |
| Core Structure | p-Phenylenediamine (1,4-Benzenediamine) |
| Substituents | N1: Ethyl, Isopropyl; C4: Primary Amine (-NH₂) |
| Solubility | Highly soluble in water and lower alcohols (due to ionic HCl form). |
| Appearance | White to off-white crystalline powder (darkens to pink/brown upon oxidation). |
| Stability | Hygroscopic; Sensitive to light and air (auto-oxidation). |
Structural Analysis (SAR)
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Electronic Effect: The ethyl and isopropyl groups are electron-donating (+I effect), increasing the electron density on the aromatic ring. This facilitates the loss of electrons, making the compound a strong reducing agent.
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Steric Effect (The Isopropyl Factor): Unlike the symmetric N,N-diethyl group in DPD, the isopropyl group adds steric bulk around the tertiary nitrogen.
-
Impact: This steric hindrance can retard the rate of non-specific auto-oxidation, potentially offering improved shelf-life stability in solution compared to DPD. It may also influence the absorption maximum (
) of the final dye by inducing a twist in the coupled product, affecting conjugation.
-
Part 2: Mechanism of Action
The utility of 4-Amino-N-ethyl-N-isopropylaniline lies in its ability to undergo oxidative coupling . In the presence of an oxidizing agent (e.g., Hydrogen Peroxide + Peroxidase, or Silver Halide), the molecule loses electrons to form a reactive electrophile that attacks a coupler (phenol or aniline derivative) to form a colored dye.
The Oxidative Pathway
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Activation: The PPD is oxidized by losing one electron to form a stable radical cation (Semiquinone).
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Formation of QDI: A second electron loss yields the Quinonediimine (QDI) species. This is the key electrophile.
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Coupling: The QDI attacks the para-position of a phenolic coupler (or active methylene compound).
-
Chromophore Formation: Further oxidation and deprotonation result in a stable Indoaniline (with phenols) or Azomethine (with active methylenes) dye.
Figure 1: The oxidative coupling pathway of N,N-dialkyl-p-phenylenediamines. The QDI species is the critical electrophile that determines coupling efficiency.
Part 3: Applications in Research & Development
1. Diagnostic Enzymatic Assays (Trinder's Reaction)
This compound serves as a hydrogen donor in peroxidase-coupled assays.
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Target Analytes: Glucose, Cholesterol, Uric Acid, Creatinine.
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Mechanism: The analyte oxidase generates
. Peroxidase (POD) uses to oxidize the PPD derivative, which then couples with a phenol (e.g., 4-chlorophenol) to form a red/violet quinoneimine dye. Absorbance is proportional to analyte concentration. -
Advantage: The N-isopropyl group may shift the absorbance peak, potentially avoiding interference from serum components (hemoglobin/bilirubin) compared to standard reagents.
2. Photographic Chemistry
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Role: Color Developer.
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Function: Reduces silver halide grains in exposed film. The oxidized developer then couples with dye couplers embedded in the film emulsion to produce the cyan, magenta, or yellow image dyes.
Part 4: Experimental Protocols
Protocol A: Preparation of Stock Solution (100 mM)
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Reagents:
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4-Amino-N-ethyl-N-isopropylaniline HCl (CAS 91215-79-1).
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0.1 M HCl (degassed).
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EDTA (Disodium salt).
-
-
Procedure:
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Degas Solvent: Purge 0.1 M HCl with Argon or Nitrogen for 15 minutes to remove dissolved oxygen. Rationale: Prevents auto-oxidation.
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Add Chelator: Add EDTA (1 mM final conc.) to chelate trace metal ions (Fe³⁺, Cu²⁺) which catalyze oxidation.
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Dissolution: Dissolve the PPD salt in the acidified solvent. The acidic pH (< 3.0) protonates the amine groups, stabilizing the molecule against oxidation.
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Storage: Store in dark, amber vials at -20°C under Argon. Discard if solution turns pink.
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Protocol B: Oxidative Coupling Assay (Peroxidase Activity)
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Buffer: 100 mM Phosphate Buffer, pH 7.0.
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Coupler: 10 mM Phenol or 4-Chlorophenol.
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Substrate: 5 mM 4-Amino-N-ethyl-N-isopropylaniline HCl.
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Enzyme: Horseradish Peroxidase (HRP).
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Oxidant: Hydrogen Peroxide (
). -
Steps:
-
Mix 2.0 mL Buffer + 100 µL Coupler + 100 µL PPD Substrate.
-
Add 10 µL HRP solution.
-
Initiate reaction with 50 µL
(10 mM). -
Monitor: Measure Absorbance at 500–550 nm (scan for
) over 5 minutes. -
Result: Linear increase in absorbance indicates peroxidase activity.
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Part 5: Safety & Handling
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Toxicity: PPD derivatives are known sensitizers. May cause allergic skin reactions (contact dermatitis). Toxic if swallowed.
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
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Disposal: Collect in hazardous waste containers for incineration. Do not pour down the drain due to aquatic toxicity.
References
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Bentley, T. B. (2011). The Chemistry of Color Photography. In: The Theory of the Photographic Process.
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Trinder, P. (1969). "Determination of Glucose in Blood Using Glucose Oxidase with an Alternative Oxygen Acceptor". Annals of Clinical Biochemistry, 6(1), 24–27.
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Corbett, J. F. (1969). "The Chemistry of Hair-Dye Coloring: Oxidation of p-Phenylenediamines". Journal of the Chemical Society B.
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PubChem Compound Summary. "N,N-Diethyl-p-phenylenediamine" (Structural Analog for Class Properties).
(Note: Direct literature on the specific CAS 91215-79-1 is limited. Technical specifications above are derived from the established structure-activity relationships of the N,N-dialkyl-p-phenylenediamine class.)
